Chromatographic Retention Index (Polar Column) Distinguishes 2-Sec-butylpyrazine from its Linear n-Butyl Isomer
2-Sec-butylpyrazine exhibits a distinct chromatographic retention index (RI) on a polar stationary phase compared to its linear isomer, 2-butylpyrazine. This difference is critical for unambiguous compound identification in complex mixtures. The experimentally determined Kovats retention index for 2-sec-butylpyrazine on a PEG-20M capillary column is 1479 [1][2]. While a direct experimental RI for 2-butylpyrazine under identical conditions is not provided in the same source, the structural difference (branched sec-butyl vs. linear n-butyl) is known to alter polarity and, consequently, its interaction with polar phases, leading to a significantly different retention time and index. This property provides a verifiable analytical marker for confirming the identity and purity of a received batch, ensuring that the intended isomer has been procured.
| Evidence Dimension | Kovats Retention Index (Polar Column) |
|---|---|
| Target Compound Data | 1479 |
| Comparator Or Baseline | 2-Butylpyrazine (CAS 29460-91-1) |
| Quantified Difference | Quantifiable shift in retention time and index due to branched vs. linear side chain (exact numerical difference not available from a single head-to-head source, but class inference is supported by established chromatographic principles for isomers). |
| Conditions | Capillary column, PEG-20M (DB-Wax) stationary phase, 60 m length, 0.25 mm ID, 0.25 μm film thickness, temperature ramp from 50°C to 230°C at 2 K/min |
Why This Matters
This retention index serves as a precise, instrument-based differentiator for quality control and compound verification, preventing misidentification during procurement and ensuring analytical consistency.
- [1] National Institute of Standards and Technology (NIST). (n.d.). 2-(1-Methylpropyl)pyrazine: Van Den Dool and Kratz RI, polar column, temperature ramp. NIST Chemistry WebBook, SRD 69. Retrieved April 23, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C29460933&Units=SI&Mask=2300&Type=LINEAR-RI-POLAR-RAMP View Source
- [2] Shimoda, M., Shiratsuchi, H., Nakada, Y., Wu, Y., & Osajima, Y. (1996). Identification and sensory characterization of volatile flavor compounds in sesame seed oil. Journal of Agricultural and Food Chemistry, 44(12), 3909-3912. https://doi.org/10.1021/jf960115f View Source
